3-Azabicyclo[3.2.1]octan-8-one hydrochloride - 1427356-24-8

3-Azabicyclo[3.2.1]octan-8-one hydrochloride

Catalog Number: EVT-1720289
CAS Number: 1427356-24-8
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Azabicyclo[3.2.1]octan-8-one hydrochloride, commonly known as nortropinone hydrochloride, is a key intermediate in the synthesis of various tropane alkaloids [, ]. Tropane alkaloids are a class of naturally occurring organic compounds characterized by a bicyclic system consisting of a pyrrolidine ring fused with a piperidine ring, with a nitrogen atom bridging the two rings. These alkaloids are renowned for their diverse pharmacological activities, particularly their effects on the central and peripheral nervous systems [].

Synthesis Analysis

For example, one study employed a classical one-step Mannich-type condensation sequence using acetonedicarboxylic acid, methylamine hydrochloride, and (2R)-hydroxy-1,4-butanedial to enantioselectively synthesize 6β-hydroxytropinone []. The (2R)-hydroxy-1,4-butanedial is prepared from tert-butyl (R)-3-hydroxy-4-pentenoate as the starting chiral synthon. This reaction allows for the direct construction of the tropane skeleton, making it a valuable synthetic route.

Another study utilized a different strategy, starting with the readily available tropinone. This method involved a two-step process: first, a mono aldol condensation of tropinone with various aryl aldehydes was performed, followed by pTsOH-catalyzed dehydration to afford the desired 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octane-3-ones []. This approach allows for the introduction of various aryl substituents at the 2-position of the tropane skeleton.

Chemical Reactions Analysis

Condensation Reactions:

Nortropinone hydrochloride can also engage in condensation reactions with amines or hydrazines, resulting in the formation of imines or hydrazones, respectively. These reactions offer an avenue for introducing diverse nitrogen-containing substituents at the 8-position. For instance, the reaction with aryl hydrazines in the presence of a catalytic amount of thiamine hydrochloride can lead to the formation of triazatricyclo[6.2.1.02,6]undec-5-ene derivatives [].

Applications

Medicinal Chemistry:

  • Dopamine Transporter Imaging Agents: Researchers have successfully synthesized Tc-99m-labeled tropane derivatives, using nortropinone as a starting material, for potential use as dopamine transporter imaging agents in the central nervous system []. These agents hold promise for diagnosing and monitoring neurological disorders associated with dopamine dysfunction.

  • Serotonin Receptor Modulators: Various studies have employed nortropinone as a key intermediate in the synthesis of compounds targeting serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes [, , , , , , , , ]. These receptors are implicated in a wide range of physiological processes, including mood regulation, gastrointestinal function, and cognition. Modulating their activity has therapeutic potential for treating conditions like anxiety, depression, irritable bowel syndrome, and cognitive impairment.

  • Antimuscarinic Agents: Nortropinone analogs, such as azaprophen hydrochloride, have demonstrated potent antimuscarinic activity [, ]. These agents block the action of acetylcholine at muscarinic receptors, which are widely distributed throughout the body and involved in various functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. Antimuscarinic drugs find applications in treating conditions like overactive bladder, chronic obstructive pulmonary disease, and Parkinson's disease.

N-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Compound Description: N-Benzyl-3-azabicyclo[3.2.1]octan-8-one (compound 6 in the cited study) serves as a crucial synthetic intermediate in the development of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) designed as potential cocaine abuse treatment agents [].

Relevance: N-Benzyl-3-azabicyclo[3.2.1]octan-8-one shares the core 3-azabicyclo[3.2.1]octane scaffold with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The key difference lies in the N-benzyl substituent on the nitrogen atom at position 3. The synthesis of various 8-substituted isotropanes, starting from N-Benzyl-3-azabicyclo[3.2.1]octan-8-one, highlights their close structural relationship and shared relevance in medicinal chemistry research. []

8β-Phenyl-3-azabicyclo[3.2.1]octan-8α-ol

Compound Description: This compound, along with its 8β-phenyl-8α-hydroxy derivatives, represents a series of 8-substituted isotropanes synthesized and tested for their ability to inhibit dopamine and serotonin transporters. These compounds exhibited generally low affinity for both transporters and were not effective inhibitors of dopamine uptake. []

Relevance: 8β-Phenyl-3-azabicyclo[3.2.1]octan-8α-ol is structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride through the shared 3-azabicyclo[3.2.1]octane core. The presence of a phenyl group at the 8β position and a hydroxyl group at the 8α position differentiates it from the parent compound. This structural modification highlights the impact of substituents on the pharmacological activity of these bicyclic compounds. []

8β-Phenyl-3-azabicyclo[3.2.1]octane

Compound Description: This compound, lacking the hydroxyl group at C-8, demonstrated significantly higher potency (22-fold) in inhibiting [(3)H]WIN 35,428 binding compared to its 8β-phenyl-8α-hydroxy counterpart. This suggests that the presence of the hydroxyl group at C-8 may hinder the binding affinity to the dopamine transporter. []

Relevance: Similar to the previous compound, 8β-Phenyl-3-azabicyclo[3.2.1]octane maintains the core 3-azabicyclo[3.2.1]octane structure found in 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The key difference lies in the presence of a phenyl group at the 8β position and the absence of any substituent at the 8α position. The enhanced potency of this compound compared to its hydroxylated analog underscores the importance of subtle structural changes in influencing biological activity, furthering the understanding of structure-activity relationships within this class of compounds. []

8α-Phenyl-3-azabicyclo[3.2.1]octane

Compound Description: This compound exhibited significant potency in binding to the dopamine transporter (IC50 = 234 nM), comparable to cocaine (IC50 = 159 nM), demonstrating its potential as a lead compound for developing cocaine abuse treatment agents. []

Relevance: 8α-Phenyl-3-azabicyclo[3.2.1]octane is closely related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, differing only in the presence of a phenyl group at the 8α position. This structural similarity, along with its high binding affinity to the dopamine transporter, highlights the crucial role of substituent orientation in determining pharmacological activity within this class of compounds. []

8β-Phenyl-3-azabicyclo[3.2.1]octane (Compound 14)

Compound Description: This C-8 epimer of the aforementioned 8α-phenyl compound exhibited slightly lower potency in binding to the dopamine transporter (IC50 = 785 nM) compared to its counterpart, indicating the influence of stereochemistry on binding affinity. []

Relevance: 8β-Phenyl-3-azabicyclo[3.2.1]octane shares the same core structure and phenyl substitution pattern as 8α-Phenyl-3-azabicyclo[3.2.1]octane. The key distinction lies in the opposite stereochemistry at the C-8 position, highlighting how subtle changes in three-dimensional structure can significantly impact the pharmacological profile of these compounds. Comparing these two epimers provides valuable insights into the stereochemical requirements for optimal interaction with the dopamine transporter. []

8-Benzhydryl ether derivatives of 3-azabicyclo[3.2.1]octane (Compound 17)

Compound Description: This series of compounds, featuring benzhydryl ether substituents at C-8, showed improved selectivity for the dopamine transporter over the serotonin transporter compared to their phenyl counterparts (8α- and 8β-phenyl compounds). []

Relevance: These derivatives are structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride by the 3-azabicyclo[3.2.1]octane core and the presence of a bulky aromatic substituent at the C-8 position. The benzhydryl ether moiety is analogous to the structure found in benztropines, known for their anticholinergic properties. The enhanced selectivity of these derivatives for the dopamine transporter suggests that incorporating benzhydryl ether substituents at the C-8 position of 3-azabicyclo[3.2.1]octane may offer a promising avenue for developing more selective dopamine transporter ligands. []

6β-Hydroxytropinone

Compound Description: 6β-Hydroxytropinone represents a key intermediate in the synthesis of tropane alkaloids and serves as a precursor to various biologically active compounds. []

Relevance: 6β-Hydroxytropinone belongs to the tropane alkaloid family, which shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The presence of a ketone group at position 3 and a hydroxyl group at position 6β in 6β-Hydroxytropinone differentiates it from the parent compound. []

2,4-Bis(arylmethino)-8-butyl-8-azabicyclo[3.2.1]octan-3-one derivatives

Compound Description: This series of compounds was synthesized and investigated for their potential cholagogic (bile-producing) and antitumor activities. While two compounds did not significantly increase bile secretion, one exhibited cholinergic activity. []

Relevance: These derivatives share the 8-azabicyclo[3.2.1]octane core with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, modified by an 8-butyl substituent and two arylmethino groups at positions 2 and 4. This structural variation highlights the versatility of the 8-azabicyclo[3.2.1]octane scaffold in generating diverse pharmacological profiles, emphasizing its potential as a starting point for medicinal chemistry research. []

Epoxytropinone 3

Compound Description: Epoxytropinone 3 is a synthetic intermediate used in the synthesis of (+/-)-peduncularine, an alkaloid with potential biological activity. []

Relevance: Epoxytropinone 3 shares the 8-azabicyclo[3.2.1]octane framework with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, with the addition of an epoxy group. The epoxide functionality provides a reactive handle for further structural elaborations, showcasing the adaptability of the 8-azabicyclo[3.2.1]octane core in synthesizing more complex molecules. []

2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones

Compound Description: These compounds are synthesized through a two-step process involving aldol condensation of tropinone with various aryl aldehydes followed by dehydration. This efficient method allows access to a range of derivatives with varying aryl substituents at the 2-position. []

Relevance: 2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones are structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride by sharing the 8-azabicyclo[3.2.1]octane core structure. The presence of a methyl group at the 8-position and an arylmethylidene substituent at the 2-position differentiates them from the parent compound. This class of compounds showcases the possibility of introducing diverse aryl groups onto the 8-azabicyclo[3.2.1]octane scaffold, potentially leading to compounds with unique biological properties. []

Relevance: DAU 6285 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, with an added complex substituent at the 3-position incorporating a benzimidazole moiety. Despite this significant structural modification, the shared core structure highlights how the 8-azabicyclo[3.2.1]octane framework can be elaborated to target specific serotonin receptors. []

N-Acylnortropane Derivatives

Compound Description: These derivatives represent a class of compounds synthesized via palladium-catalyzed aminocarbonylation using nortropinone (8-azabicyclo[3.2.1]octan-3-one) and nortropine (3α-hydroxy-8-azabicyclo[3.2.1]octane) as N-nucleophiles. This method allows the introduction of diverse acyl groups onto the nitrogen atom of the tropane skeleton, leading to a library of compounds with potential biological significance. []

Relevance: N-Acylnortropane derivatives are closely related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, sharing the core 8-azabicyclo[3.2.1]octane structure. The "N-acyl" designation indicates the presence of an acyl group attached to the nitrogen atom, which is a common modification in medicinal chemistry to modulate the compound's properties. This example emphasizes the common use of the 8-azabicyclo[3.2.1]octane scaffold in designing and synthesizing various pharmacologically active molecules. []

3,4-Diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.02,6]undec-5-enes (Compounds 14a–s)

Compound Description: These compounds, synthesized through a multi-step reaction involving 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-ones and aryl hydrazines, exhibited promising antitumor activity in vitro against HepG2 (hepatocellular) and MCF7 (breast) human tumor carcinoma cell lines, even surpassing the potency of doxorubicin, a standard DNA intercalating agent. []

Relevance: These complex molecules are indirectly related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride through their shared origin from 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-ones. This common starting point emphasizes the potential of the 8-methyl-8-azabicyclo[3.2.1]octane core as a building block for accessing diverse chemical spaces and generating compounds with potent biological activities. []

4-Acetyl Analogs (Compounds 16a,b)

Compound Description: These analogs, obtained through the reaction of 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-ones with hydrazine hydrate in acetic acid, represent a structural variation within the triazatricyclo[6.2.1.02,6]undec-5-ene scaffold, aiming to explore the impact of the acetyl group on their biological properties. []

Relevance: Like the previous compound, these analogs are indirectly related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride through their shared origin from 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-ones. The incorporation of an acetyl group at the 4-position highlights the continued exploration of structural diversity around the 8-methyl-8-azabicyclo[3.2.1]octane core, seeking to fine-tune biological activity and uncover novel therapeutic agents. []

tert-Butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates

Compound Description: This compound serves as a key intermediate in the asymmetric synthesis of (+)-pseudococaine hydrochloride. This seven-step synthesis leverages ring-closing iodoamination to construct the 8-azabicyclo[3.2.1]octane scaffold found in (+)-pseudococaine. []

Relevance: While this compound does not directly share the 8-azabicyclo[3.2.1]octane core with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, it is a crucial precursor in synthesizing (+)-pseudococaine, a tropane alkaloid that does contain the core structure. This indirect relationship highlights the significance of the 8-azabicyclo[3.2.1]octane core in naturally occurring bioactive molecules and underscores its value as a synthetic target. []

(-)-6-[[(Aminoalkyl)oxy]methyl]-4-demethoxy-6,7-dideoxydaunomycinones

Compound Description: This family of compounds represents a novel series of daunomycinone analogs synthesized through a multi-step process that includes a Diels-Alder reaction with a 1-acetylvinyl RADO(Et)-ate derivative. The aminoalkyl side chains at the 6-position were varied to investigate their effect on DNA intercalation and topoisomerase II inhibition. []

Relevance: While structurally distinct from 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, this series of compounds utilizes a 3-ethyl-2-oxo-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-exo-carboxylate (RADO(Et)-ate) derivative in their synthesis. Although the final compounds don't retain the bicyclic core of the RADO(Et)-ate, their development showcases the utility of structurally related bicyclic systems in accessing complex natural product analogs with potential medicinal applications. []

[99mTc]technetium, [methyl 3-(4-chlorophenyl)-8-(2-mercaptoethyl-8-azabicyclo[3.2.1]octane-2-carboxylato-S][-N,S,S']oxo (Compound 25)

Compound Description: Compound 25 is a novel Tc-99m-labeled tropane derivative designed as a potential dopamine transporter imaging agent. It exhibited low initial uptake in rat brain but showed a striatal/cerebellar (ST/CB) ratio of 3.50 at 60 minutes post-injection. This specific uptake could be blocked by pre-treating rats with a competing dopamine transporter binding agent, β-CIT, suggesting its potential as a CNS receptor-specific imaging agent. []

Relevance: This complex shares the 8-azabicyclo[3.2.1]octane core structure with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, highlighting the continued relevance of this core structure in developing novel imaging agents for studying the dopamine transporter. Its ability to be labeled with Tc-99m and its specific binding to the dopamine transporter make it a valuable tool for investigating dopaminergic pathways in the brain. []

Endo-N-(8-methyl-8-azabicyclo-[3.2.1]-octo-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride (DAU 6215)

Compound Description: DAU 6215 is a newly synthesized, selective 5-HT3 antagonist. It specifically antagonizes 5-HT3-mediated responses in the central nervous system, such as increasing the frequency of spontaneous postsynaptic potentials (s.p.s.ps) and blocking the induction of long-term potentiation (LTP). []

Relevance: DAU 6215 is structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride by sharing the 8-methyl-8-azabicyclo[3.2.1]octane core. The presence of a complex substituent at the 3-position, incorporating a benzimidazole moiety, differentiates it from the parent compound. This compound exemplifies the successful development of a potent and selective drug candidate based on the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, highlighting the versatility of this core structure in medicinal chemistry. []

Endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride (BIMU-1)

Compound Description: BIMU-1 is a benzimidazolone derivative that exhibits high affinity for both 5-HT3 and 5-HT4 receptors. [, ] It has been shown to label sigma-2 binding sites in guinea pig hippocampus. [] In the piglet isolated right atrium, BIMU-1 acts as a partial agonist at the 5-HT4 receptor with low intrinsic activity compared to 5-HT but similar potency. []

Relevance: BIMU-1 is closely related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, sharing the 8-methyl-8-azabicyclo[3.2.1]octane core. The addition of a complex substituent at position 3, featuring a benzimidazole moiety, differentiates it from the parent compound. This structural modification highlights how targeted changes to the core structure can lead to compounds with distinct binding affinities and activities at various serotonin receptors, making them valuable tools for studying these receptor systems. [, ]

6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate hydrochloride (Azaprophen hydrochloride)

Compound Description: Azaprophen hydrochloride is a potent antimuscarinic agent. Structural analysis of this compound, compared to other antimuscarinic agents like aprophen hydrochloride, suggests a potential ionic interaction between its cationic nitrogen and carbonyl oxygen with the muscarinic receptor, as well as an aromatic interaction with a phenyl group. []

Relevance: While not directly sharing the same core, azaprophen hydrochloride features a 6-methyl-6-azabicyclo[3.2.1]octane structure, which is structurally analogous to the 3-azabicyclo[3.2.1]octane core of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The key difference lies in the position of the nitrogen atom within the bicyclic system. This structural similarity, alongside its antimuscarinic activity, suggests that exploring variations in the azabicyclo[3.2.1]octane framework, including changes in the nitrogen position, could lead to compounds with diverse pharmacological profiles. []

[3H]RS-23597-190

Compound Description: [3H]RS-23597-190 is a potent 5-HT4 receptor antagonist that selectively labels sigma-1 binding sites in guinea pig brain. It shows high affinity for sigma-1 binding sites but not for sigma-2 binding sites. []

Relevance: While [3H]RS-23597-190 itself is not structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, its study explored the relationship between 5-HT4 receptors and sigma binding sites. It was observed that certain benzimidazolone derivatives, which are structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride through the 8-methyl-8-azabicyclo[3.2.1]octane core, showed affinity for sigma binding sites. This indirect link suggests a potential connection between these two classes of compounds and their respective targets, warranting further investigation into the structural basis for their binding affinities. []

Tropinone

Compound Description: Tropinone is a key intermediate in the synthesis of various tropane alkaloids, including atropine and cocaine. It serves as a common precursor due to its bicyclic core structure, which can be further modified to generate a range of biologically active molecules. []

Relevance: Tropinone shares the 8-methyl-8-azabicyclo[3.2.1]octane core structure with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The only difference is the presence of a ketone group at position 3 in tropinone. This close structural similarity highlights the importance of the 8-methyl-8-azabicyclo[3.2.1]octane core as a fundamental scaffold in the tropane alkaloid family, emphasizing its significance in medicinal chemistry and natural product synthesis. []

(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060)

Compound Description: YM060 is a novel 5-HT3 receptor antagonist with a distinct chemical structure compared to other antagonists in its class. It demonstrated potent inhibition of 5-HT-induced bradycardia in rats, both after intravenous and oral administration, indicating its potential as a therapeutic agent for conditions involving 5-HT3 receptor overactivity. []

Relevance: While YM060 does not share the same core structure as 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, its development and evaluation alongside other 5-HT3 receptor antagonists, notably those with the 8-methyl-8-azabicyclo[3.2.1]octane core, highlight the diverse structural motifs capable of interacting with this receptor. Comparing the activity of YM060 with structurally distinct 5-HT3 antagonists provides valuable insights into the structure-activity relationships of this target, potentially guiding the design of future generations of 5-HT3 receptor modulators. []

N-Alkyl-nortropane-6-spirohydantoins

Compound Description: This class of compounds represents a previously unknown ring system synthesized via the Bucherer-Bergs reaction using 8-alkyl-8-azabicyclo[3.2.1]octan-6-ones. This reaction allows the formation of a hydantoin ring fused to the tropane scaffold, leading to structurally complex and potentially bioactive molecules. []

Relevance: These spirohydantoins are structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride by sharing the 8-azabicyclo[3.2.1]octane core structure. The spirohydantoin moiety at position 6 introduces a new ring system and additional functional groups, expanding the structural diversity of compounds based on this core. This modification highlights the potential of exploring diverse chemical reactions to expand the repertoire of 8-azabicyclo[3.2.1]octane-based compounds. []

1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(R)-2-hydroxy-3-(methanesulfonylmethylamino)propyl]-8-azabicyclo[3.2.1]oct-3-yl} amide hydrochloride

Compound Description: This compound represents a specific crystalline form of a quinoline derivative that acts as a 5-HT4 receptor agonist. This crystalline form is pharmaceutically relevant as it may offer advantages in terms of stability, solubility, and bioavailability. []

Relevance: This compound is structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride through the shared 8-azabicyclo[3.2.1]octane core structure. The presence of a complex substituent at position 3, incorporating a quinoline moiety and a chiral side chain, distinguishes it from the parent compound. This example emphasizes the significance of the 8-azabicyclo[3.2.1]octane scaffold in designing 5-HT4 receptor agonists and highlights the importance of controlling stereochemistry and crystalline forms in drug development. []

2,3-Dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-3-(1-methylethyl)-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride (BIMU-8)

Compound Description: BIMU-8 is a 5-HT4 receptor agonist that has been shown to relax the ovine lateral saphenous vein. It is thought to act through the 5-HT4 receptor, although other subtypes may also be involved. []

Relevance: BIMU-8 is structurally related to 3-Azabicyclo[3.2.1]octan-8-one hydrochloride, sharing the 8-methyl-8-azabicyclo[3.2.1]octane core. The key difference lies in the presence of a benzimidazole-containing substituent at position 3. This structural similarity, along with its activity as a 5-HT4 receptor agonist, highlights the importance of this scaffold in developing compounds targeting specific serotonin receptors. []

Relevance: LK-933 directly shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The presence of a complex substituent at position 3, including a benzohydrazide moiety, differentiates it from the parent compound. Despite the limited information, its investigation in a pharmacological context emphasizes the continued relevance of this core structure in exploring new bioactive compounds. [, ]

Properties

CAS Number

1427356-24-8

Product Name

3-Azabicyclo[3.2.1]octan-8-one hydrochloride

IUPAC Name

3-azabicyclo[3.2.1]octan-8-one;hydrochloride

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

InChI

InChI=1S/C7H11NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-6,8H,1-4H2;1H

InChI Key

RIUXGPCBLCKLHR-UHFFFAOYSA-N

SMILES

C1CC2CNCC1C2=O.Cl

Canonical SMILES

C1CC2CNCC1C2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.